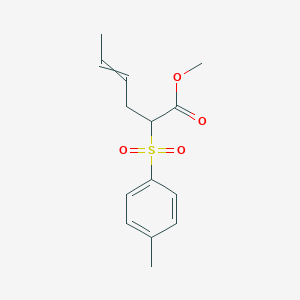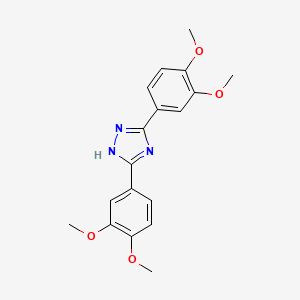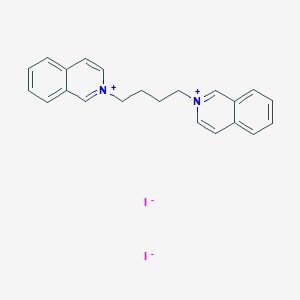
2,2'-(Butane-1,4-diyl)di(isoquinolin-2-ium) diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Butane-1,4-diyl)di(isoquinolin-2-ium) diiodide is a compound that features two isoquinoline units connected by a butane chain and is paired with diiodide counterions Isoquinoline is a heterocyclic aromatic organic compound that is structurally related to quinoline, with the nitrogen atom located at the second position of the ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Butane-1,4-diyl)di(isoquinolin-2-ium) diiodide typically involves the quaternization of isoquinoline with 1,4-dibromobutane, followed by ion exchange with potassium iodide to replace the bromide ions with iodide ions. The reaction is generally carried out under reflux conditions in an appropriate solvent such as acetonitrile or ethanol. The product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Butane-1,4-diyl)di(isoquinolin-2-ium) diiodide can undergo various types of chemical reactions, including:
Oxidation: The isoquinoline units can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form dihydroisoquinoline derivatives.
Substitution: The iodide ions can be substituted with other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halide exchange reactions can be carried out using potassium chloride or sodium bromide in an appropriate solvent.
Major Products
Oxidation: Isoquinoline N-oxides.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Corresponding halide salts (e.g., 2,2’-(Butane-1,4-diyl)di(isoquinolin-2-ium) dichloride).
Wissenschaftliche Forschungsanwendungen
2,2’-(Butane-1,4-diyl)di(isoquinolin-2-ium) diiodide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 2,2’-(Butane-1,4-diyl)di(isoquinolin-2-ium) diiodide involves its interaction with molecular targets such as enzymes and receptors. The isoquinoline units can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound can inhibit enzyme activity by binding to active sites or allosteric sites, thereby modulating biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-(Butane-1,4-diyl)diisoquinolinium tetrachloridozincate (II): Similar structure but with zinc coordination.
2,2’-(Butane-1,4-diyl)bis(1H-benzo[d]-imidazole-2,1-diyl)diacetic acid: Contains benzimidazole units instead of isoquinoline.
2,2’-[Butane-1,4-diylbis(piperazine-1,4-diyl)]dipyrimidine: Features piperazine and pyrimidine units.
Uniqueness
2,2’-(Butane-1,4-diyl)di(isoquinolin-2-ium) diiodide is unique due to its specific combination of isoquinoline units and iodide counterions, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
113115-38-1 |
|---|---|
Molekularformel |
C22H22I2N2 |
Molekulargewicht |
568.2 g/mol |
IUPAC-Name |
2-(4-isoquinolin-2-ium-2-ylbutyl)isoquinolin-2-ium;diiodide |
InChI |
InChI=1S/C22H22N2.2HI/c1-3-9-21-17-23(15-11-19(21)7-1)13-5-6-14-24-16-12-20-8-2-4-10-22(20)18-24;;/h1-4,7-12,15-18H,5-6,13-14H2;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
LNWKNQBQDKCCBZ-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C2C=[N+](C=CC2=C1)CCCC[N+]3=CC4=CC=CC=C4C=C3.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


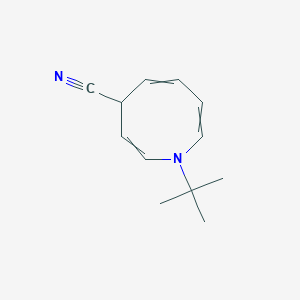
![N~1~,N~1'~-[Methylenedi(4,1-phenylene)]bis(N~4~-phenylbut-2-enediamide)](/img/structure/B14318656.png)

![3-Oxo-N-phenyl-2-[(trifluoromethyl)sulfanyl]butanamide](/img/structure/B14318667.png)

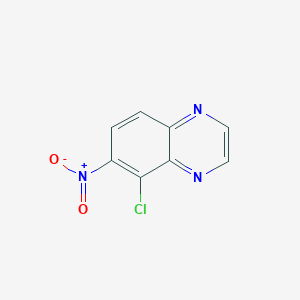

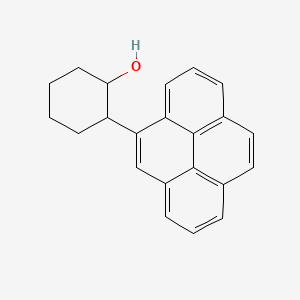


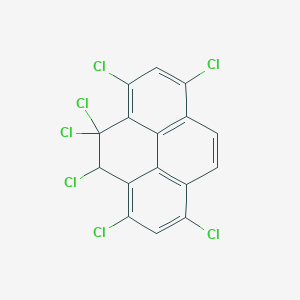
![Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate](/img/structure/B14318717.png)
